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Compound of Interest

Compound Name: UAA crosslinker 1 hydrochloride

Cat. No.: B10827988

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental applications,
and underlying mechanisms of UAA Crosslinker 1 Hydrochloride. This reagent is a
cornerstone in modern bioconjugation, particularly for the site-specific assembly of antibody-
drug conjugates (ADCs). By facilitating the genetic incorporation of a bioorthogonal azide
handle into proteins, it allows for precise control over conjugation stoichiometry and location,
leading to more homogeneous and potent therapeutic candidates.

Core Chemical Properties

UAA Crosslinker 1 Hydrochloride is the hydrochloride salt of (S)-2-amino-6-((2-
azidoethoxy)carbonylamino)hexanoic acid, a non-canonical amino acid derivative of L-lysine.[1]
[2] Its structure features a terminal azide group, which serves as a chemical handle for
bioorthogonal “click” chemistry reactions.[3][4] This allows for the covalent attachment of
molecules containing a corresponding reactive group, such as an alkyne, without interfering
with native biological processes.[3][5]

The presence of two distinct CAS numbers for this compound can be attributed to its salt form.
CAS number 1167421-25-1 refers to the free base, N6-[(2-Azidoethoxy)carbonyl]-L-lysine,
while CAS number 1994331-17-7 designates the hydrochloride salt.[1][6][7][8][9]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10827988?utm_src=pdf-interest
https://www.benchchem.com/product/b10827988?utm_src=pdf-body
https://www.benchchem.com/product/b10827988?utm_src=pdf-body
https://www.semanticscholar.org/paper/Genetically-Encoded-Azide-Containing-Amino-Acid-in-Vanbrunt-Shanebeck/7c61d95c16bdeddc430aebc216be873bc94d10e6
https://www.sigmaaldrich.com/US/en/product/aldrich/914088
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226445/
https://pubmed.ncbi.nlm.nih.gov/28060353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226445/
https://bioconjugation.bocsci.com/resources/strain-promoted-alkyne-azide-cycloadditions-spaac.html
https://www.semanticscholar.org/paper/Genetically-Encoded-Azide-Containing-Amino-Acid-in-Vanbrunt-Shanebeck/7c61d95c16bdeddc430aebc216be873bc94d10e6
https://pubmed.ncbi.nlm.nih.gov/26332743/
https://axispharm.com/alkyne-azide-click-chemistry-protocol-for-adc-bioconjugation/
https://cir.nii.ac.jp/crid/1362544420174812800
https://www.synchem-formosa.com/sc-36699
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary

For ease of reference, the key quantitative properties of UAA Crosslinker 1 and its

hydrochloride salt are summarized in the table below.

Property

UAA Crosslinker 1
Hydrochloride

UAA Crosslinker 1 (Free
Base)

Systematic Name

(S)-2-amino-6-((2-
azidoethoxy)carbonylamino)he

xanoic acid hydrochloride

(2S)-2-amino-6-{[(2-
azidoethoxy)carbonyllamino}th

exanoic acid

Synonyms

H-L-Lys(EO-N3)-OH HCI,
Lysine-azide[2]

Ne-2-Azidoethyloxycarbonyl-L-
lysine[5][7]

CAS Number

1994331-17-7[1][3][6][8]

1167421-25-1[4][7][9]

Molecular Formula

C9H18CIN504[1]

CO9H17N504[7][10]

Molecular Weight 295.72 g/mol [1] 259.26 g/mol [7][10]
) ) White to light yellow
Appearance White crystalline powder[11]
powder/crystal[12]
Melting Point 120 - 132 °C[11] Not specified
_ ) [a]D20 =15.5-19.5° (c=1lin N
Optical Rotation Not specified
MeOH)[11]
25 mg/mL (96.43 mM);
Solubility (Water) requires sonication and Not specified
warming to 60°C.[3]
B 2.5 mg/mL (9.64 mM); requires
Solubility (DMSO) Soluble[13]

sonication.[3]

Storage Conditions

Store at -20°C.[2] Stock
solutions: -80°C for 6 months,
-20°C for 1 month.[3]

Store at <-15°C under inert

gas.[7]

Mechanism of Action and Application Workflow
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The primary application of UAA Crosslinker 1 Hydrochloride is to introduce an azide group
into a specific site within a protein, typically an antibody. This is achieved through genetic code
expansion, where an amber stop codon (TAG) is engineered into the gene of interest at the
desired modification site. A specially evolved aminoacyl-tRNA synthetase/tRNA pair then
recognizes the UAA and incorporates it into the polypeptide chain during protein expression in
a host system, such as mammalian cells.[3][6]

The resulting protein, now containing a site-specifically installed azide handle, can be
conjugated to a payload molecule (e.g., a cytotoxic drug, a fluorescent dye) that bears a
strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]Jnonyne (BCN).[3][4] This
reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of copper-
free click chemistry.[5][14] It proceeds efficiently under physiological conditions without the
need for cytotoxic copper catalysts, forming a stable triazole linkage.[3][15] This methodology
enables the production of homogeneous antibody-drug conjugates with a precise drug-to-
antibody ratio (DAR).[6]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b10827988?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226445/
https://pubmed.ncbi.nlm.nih.gov/26332743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226445/
https://pubmed.ncbi.nlm.nih.gov/28060353/
https://bioconjugation.bocsci.com/resources/strain-promoted-alkyne-azide-cycloadditions-spaac.html
https://chempep.com/copper-free-click-chemistry/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226445/
https://www.jove.com/t/54922/efficient-site-specific-antibody-labeling-strain-promoted-azide
https://pubmed.ncbi.nlm.nih.gov/26332743/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

-

Genetic Engineering & EXpression\
Antibody Gene
(Heavy or Light Chain)

:

Site-Directed Mutagenesis
(Introduce TAG codon)

:

Expression Plasmid
(Antibody-TAG + Synthetase/tRNA)

:

Transfect Mammalian
Host Cells (e.g., HEK, CHO)

Cell Culture with

UAA Crosslinker 1

Protein Expression
& Secretion
- J

-

Purlflcatlon & Conjugation

Purify A2|de Modified
Antibody (Ab-N3)
(e.g., Protein A Chromatography)

SPAAC Reaction
(Copper-Free Click Chemistry)

:

Payload Molecule
with Strained Alkyne
(e.g., DBCO-Drug)

Purify Final ADC
Ginal Homogeneous ADCD

Click to download full resolution via product page

Workflow for Site-Specific ADC Generation.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/product/b10827988?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The azide group on the incorporated amino acid facilitates a highly selective cycloaddition
reaction with a strained alkyne. This bioorthogonal reaction forms a stable triazole linkage,
covalently attaching the payload to the antibody.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following protocols are generalized from established methods for the incorporation of
azide-functionalized amino acids into antibodies and their subsequent conjugation via SPAAC.
[3][15][16] Researchers should optimize conditions for their specific antibody, cell line, and
payload.

Protocol 1: Incorporation of UAA Crosslinker 1 into
Antibodies

This protocol outlines the expression of an antibody containing the azide-functionalized lysine
derivative in a mammalian suspension cell line (e.g., HEK293 or CHO).

1. Plasmid Preparation:

» Obtain or create expression plasmids for the antibody heavy and light chains.

» Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired
incorporation site in either the heavy or light chain gene.

o Obtain a separate plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair
specific for UAA Crosslinker 1.

2. Cell Culture and Transfection:

e Culture suspension HEK293 or CHO cells in appropriate expression medium to a density of
approximately 2.5 x 10”6 cells/mL.[16]

o Prepare a fresh stock solution of UAA Crosslinker 1 Hydrochloride (e.g., 100 mM in water
or media).

» Co-transfect the cells with the three plasmids (antibody heavy chain-TAG, antibody light
chain, and synthetase/tRNA) using a suitable transfection reagent.

o Immediately after transfection, supplement the culture medium with UAA Crosslinker 1 to a
final concentration of 0.5-1.0 mM.
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. Expression and Harvest:

Incubate the transfected cell culture at 37°C with 8% CO2 on an orbital shaker.[16]
Allow protein expression to proceed for 5-7 days.

Harvest the cell culture supernatant containing the secreted, azide-modified antibody by
centrifugation to remove cells and debris.

. Antibody Purification:

Purify the azide-modified antibody (Ab-N3) from the supernatant using Protein A affinity
chromatography.

Elute the antibody and buffer-exchange into a suitable buffer for conjugation (e.g.,
phosphate-buffered saline, pH 7.0-7.4).

Determine the concentration and confirm the incorporation of the UAA via mass
spectrometry.

Protocol 2: SPAAC Conjugation of Azide-Modified
Antibody

This protocol describes the copper-free click reaction to conjugate a strained alkyne-modified
payload to the purified Ab-N3.

. Reagent Preparation:

Prepare a stock solution of the strained alkyne-payload (e.g., DBCO-drug, BCN-dye) in an
organic solvent like DMSO.

Ensure the purified Ab-N3 is in a compatible buffer at a known concentration (e.g., 1-5
mg/mL).

. Conjugation Reaction:

In a microcentrifuge tube, add the purified Ab-N3.

Add the strained alkyne-payload stock solution to the antibody solution. A 5- to 10-fold molar
excess of the payload over the antibody is typically used to drive the reaction to completion.
The final concentration of organic solvent (e.g., DMSO) should generally be kept below 10%
(v/v) to maintain antibody integrity.

Gently mix the reaction.
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3. Incubation:

¢ Allow the reaction to proceed for 6-24 hours.[3][15] Incubation can be performed at room
temperature or 37°C.[3][15] If the payload is light-sensitive, protect the reaction from light.[3]
[15]

4. Purification of the ADC:

* Remove unreacted payload and other small molecules by size-exclusion chromatography
(SEC) or dialysis.
e Collect the fractions containing the purified ADC.

5. Characterization:

e Analyze the final product to determine the drug-to-antibody ratio (DAR), purity, and degree of
aggregation. Common methods include hydrophobic interaction chromatography (HIC),
mass spectrometry, and size-exclusion chromatography (SEC).

» Confirm the retention of antigen-binding activity via ELISA or surface plasmon resonance
(SPR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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